molecular formula C17H15BrN2O2S B3513307 N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide

N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No.: B3513307
M. Wt: 391.3 g/mol
InChI Key: SEGZRDJISRSIAJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The 4-bromo-3,5-dimethylphenol is prepared by brominating 3,5-dimethylphenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The final step involves the coupling of the benzothiazole core with the brominated phenol derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, converting them to amines or other reduced forms.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base such as potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced benzothiazole derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Agriculture: The compound has been studied for its pesticidal and herbicidal properties, offering potential as a crop protection agent.

    Materials Science: Its unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation or inflammation, leading to its therapeutic effects. The benzothiazole ring and the phenoxyacetamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide stands out due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding interactions with biological targets. Additionally, the dimethyl groups on the phenoxy ring can affect the compound’s lipophilicity and overall pharmacokinetic properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-10-7-12(8-11(2)16(10)18)22-9-15(21)20-17-19-13-5-3-4-6-14(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZRDJISRSIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
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